molecular formula C9H8BrF3S B8545070 (3-Bromo-5-(trifluoromethyl)phenyl)(ethyl)sulfane

(3-Bromo-5-(trifluoromethyl)phenyl)(ethyl)sulfane

Cat. No.: B8545070
M. Wt: 285.13 g/mol
InChI Key: WTQQCKHSLRUWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-5-(trifluoromethyl)phenyl)(ethyl)sulfane is a useful research compound. Its molecular formula is C9H8BrF3S and its molecular weight is 285.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8BrF3S

Molecular Weight

285.13 g/mol

IUPAC Name

1-bromo-3-ethylsulfanyl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8BrF3S/c1-2-14-8-4-6(9(11,12)13)3-7(10)5-8/h3-5H,2H2,1H3

InChI Key

WTQQCKHSLRUWNS-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=CC(=C1)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dithiocarbonic acid S-(3-bromo-5-trifluoromethyl-phenyl) ester O-ethyl ester (3.3 g, 10.3 mmoles) was dissolved into 30 mL of EtOH, 10 mL of H2O, and was sealed under nitrogen. To this stirring mixture was added KOH (2.8 g, 50 mmoles) and this mix was stirred at reflux (under nitrogen) for 12 hours. After this period the reaction mixture was evaporated in vacuo and combined with 50 mL of water. The pH was adjusted to <2 using 6N HCl and the resulting mixture was extracted with diethyl ether (3×50 mL). The combined ethereal layer was washed with brine and dried over anhydrous MgSO4. Following evaporation in vacuo the crude thiol was dissolved into 50 mL of acetone. Ethyl bromide (1.5 mL, 20.1 mmoles) and K2CO3 (5 g, 36.2 mmoles) were added, and the mixture was stirring at ambient temperature (under nitrogen) for 6 hours. After this period the mixture was gravity filtered, and evaporated in vacuo to yield crude product. The crude product was purified using flash silica chromatography (0-1% EtOAc/Hexane) to yield 1-bromo-3-ethylsulfanyl-5-trifluoromethyl-benzene (1.33 g, 45% yield) as a yellowish liquid. 1H-NMR (CDCl3): δ 7.56 (s, 1H), 7.52 (s, 1H), 7.43 (s, 1H), 3.0 (q, J=7.3 Hz, 2H), 1.36 (t, J=7.3 Hz, 3H).
Name
Dithiocarbonic acid S-(3-bromo-5-trifluoromethyl-phenyl) ester O-ethyl ester
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 g
Type
reactant
Reaction Step Three

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